molecular formula C9H10Cl2N2O2 B2511522 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride CAS No. 2251054-39-2

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride

Cat. No. B2511522
CAS RN: 2251054-39-2
M. Wt: 249.09
InChI Key: YJKPXCRPFUWQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride, also known as PPA, is a chemical compound that has been widely used in scientific research for its unique properties. PPA is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in gene expression and regulation.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrrolopyridines : The compound has been used in the synthesis of various pyrrolopyridines, including its derivatives such as pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids (Bencková & Krutošíková, 1997).

  • Molecular Structure Analysis : Investigations into the molecular structure of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid revealed its potential as a molecular probe in auxin physiology, showing similarities to the plant growth hormone indole-3-acetic acid (Antolić, Kojić-Prodić & Magnus, 2000).

Chemical Properties and Reactions

  • Study of Chemical Reactions : The compound has been involved in various chemical reactions, including cyclocondensation with maleic anhydride, forming pyrrolo[3,4-c]pyridine derivatives (Gupta, Ila & Junjappa, 1988).

  • Reactivity Analysis : Its reactivity has been explored in different contexts, such as in the synthesis of pyrrolo[2,3-b]pyridines from 1-substituted 2-aminopyrroles (Brodrick & Wibberley, 1975).

Applications in Catalysis and Synthesis

  • Catalysis in Organic Synthesis : The compound has been used in the synthesis of various heterocyclic compounds, indicating its utility in catalytic processes (Xie et al., 2014).

  • Synthetic Applications in Heterocyclic Chemistry : Its role in the synthesis of diverse heterocyclic compounds such as pyrrolo[3,2-c]pyridines further highlights its importance in chemical synthesis (Vilches-Herrera et al., 2013).

Safety and Hazards

The safety information available for “2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride” indicates that it has a signal word of “Warning”. The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.2ClH/c12-9(13)5-6-1-2-7-8(11-6)3-4-10-7;;/h1-4,10H,5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKPXCRPFUWQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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